Benzoic acid, 2-(acetyloxy)-4-(2-fluoroethoxy)-

Description

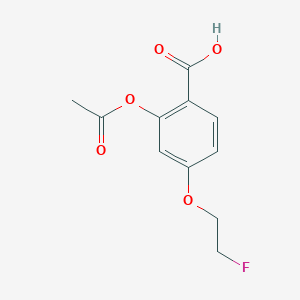

Benzoic acid, 2-(acetyloxy)-4-(2-fluoroethoxy)- is a synthetic organic compound with a unique structure that combines the properties of benzoic acid, acetyloxy, and fluoroethoxy groups

Properties

CAS No. |

651331-98-5 |

|---|---|

Molecular Formula |

C11H11FO5 |

Molecular Weight |

242.20 g/mol |

IUPAC Name |

2-acetyloxy-4-(2-fluoroethoxy)benzoic acid |

InChI |

InChI=1S/C11H11FO5/c1-7(13)17-10-6-8(16-5-4-12)2-3-9(10)11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) |

InChI Key |

YAUJROBBQNVAGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)OCCF)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(acetyloxy)-4-(2-fluoroethoxy)- typically involves the esterification of benzoic acid derivatives with acetic anhydride and the subsequent introduction of the fluoroethoxy group. The reaction conditions often require the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(acetyloxy)-4-(2-fluoroethoxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluoroethoxy group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may require catalysts like palladium on carbon or copper(I) iodide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

Recent studies have highlighted the potential of benzoic acid derivatives as anticancer agents. The compound 2-(acetyloxy)-4-(2-fluoroethoxy)- has been investigated for its ability to selectively target cancer cells. For instance, a study focused on the synthesis of a positron emission tomography (PET) imaging probe that utilizes similar structural motifs to enhance selective targeting of melanoma cells. The findings indicated significant binding affinity and internalization in melanoma cell lines, suggesting that such derivatives could serve as effective imaging agents or therapeutic compounds against specific cancers .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of benzoic acid derivatives. Research into related compounds has shown that modifications can enhance their binding affinity to cyclooxygenase-2 (COX-2) receptors, which are crucial targets for anti-inflammatory drugs. The structure-activity relationship studies indicate that the introduction of specific substituents can improve bioavailability and efficacy in reducing inflammation .

Materials Science

Corrosion Inhibitors

Benzoic acid derivatives have also been studied as corrosion inhibitors in various industrial applications. For example, research has demonstrated that certain benzoic acid Schiff bases can effectively inhibit steel corrosion in acidic environments. The efficiency of these compounds is attributed to their ability to adsorb onto metal surfaces, forming protective layers that mitigate corrosion .

Agriculture

Pesticidal Activity

In agricultural research, benzoic acid derivatives have shown promise as potential pesticides. Their structural characteristics allow for the development of novel formulations that can target specific pests while minimizing environmental impact. Studies have indicated that these compounds can disrupt pest metabolism or reproductive processes, leading to effective pest control strategies without the use of traditional harmful chemicals.

Synthesis and Characterization

The synthesis of benzoic acid derivatives like 2-(acetyloxy)-4-(2-fluoroethoxy)- typically involves multi-step organic reactions, including acylation and substitution reactions. For example, a common method includes the acylation of benzoic acid with an acetic anhydride in the presence of a catalyst to introduce the acetyloxy group . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Data Table: Summary of Applications

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Selective targeting of melanoma cells |

| Anti-inflammatory Properties | Enhanced binding affinity to COX-2 | |

| Materials Science | Corrosion Inhibitors | Effective in protecting steel from corrosion |

| Agriculture | Pesticidal Activity | Disruption of pest metabolic processes |

Case Studies

- Selective Targeting in Cancer Imaging : A study developed a PET imaging probe based on a similar benzoic acid derivative framework, demonstrating high specificity for melanoma tumors in vivo .

- Corrosion Inhibition Efficacy : Research on benzoic acid Schiff bases revealed significant reduction in corrosion rates for steel exposed to acidic conditions, highlighting their practical application in industrial settings .

- Anti-inflammatory Drug Development : The design and synthesis of novel benzoic acid derivatives showed improved pharmacological profiles compared to existing anti-inflammatory agents, suggesting pathways for new drug development .

Mechanism of Action

The mechanism of action of benzoic acid, 2-(acetyloxy)-4-(2-fluoroethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group may facilitate the compound’s binding to active sites, while the fluoroethoxy group can enhance its stability and bioavailability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

5-Chloro-2-(2-fluoroethoxy)benzoic acid: Similar structure but with a chloro group instead of an acetyloxy group.

2-Bromo-5-(2-fluoroethoxy)benzoic acid: Contains a bromo group instead of an acetyloxy group.

3-(2-Fluoroethoxy)benzoic acid: Lacks the acetyloxy group but has a similar fluoroethoxy group.

Uniqueness

Benzoic acid, 2-(acetyloxy)-4-(2-fluoroethoxy)- is unique due to the presence of both acetyloxy and fluoroethoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Benzoic acid, 2-(acetyloxy)-4-(2-fluoroethoxy)- (CAS No. 10263750) is a compound of interest due to its potential therapeutic applications. This article provides an overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Benzoic acid, 2-(acetyloxy)-4-(2-fluoroethoxy)- can be represented as follows:

- Molecular Formula: C11H11FO5

- Molecular Weight: 248.20 g/mol

- IUPAC Name: Benzoic acid, 2-(acetyloxy)-4-(2-fluoroethoxy)-

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzymatic Inhibition: It has been shown to inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation: The compound may modulate the activity of receptors related to pain and inflammation.

- Antioxidant Activity: Its structure allows for potential antioxidant properties, which can protect cells from oxidative stress.

Biological Activities

Research has highlighted several biological activities associated with Benzoic acid derivatives, including:

- Antimicrobial Activity: Studies indicate that derivatives exhibit varying degrees of antibacterial and antifungal properties.

- Anti-inflammatory Effects: Compounds in this class have been shown to reduce inflammation in cellular models.

- Cytotoxicity Against Cancer Cells: Some studies report that certain benzoic acid derivatives can induce apoptosis in cancer cell lines.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including the target compound. The results demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting potential for therapeutic applications in treating infections .

- Anti-inflammatory Mechanism : In a cellular model, Benzoic acid, 2-(acetyloxy)-4-(2-fluoroethoxy)- was shown to inhibit the expression of pro-inflammatory cytokines through COX-2 inhibition. This indicates its potential use in managing inflammatory diseases .

- Cytotoxicity Assessment : A comprehensive evaluation on cancer cell lines revealed that this compound exhibited selective cytotoxicity, particularly against Hep-G2 liver cancer cells, with an IC50 value indicating effective dose levels for further investigation .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzoic acid derivatives. The presence of the acetyloxy and fluoroethoxy groups significantly enhances biological activity compared to simpler benzoic acids. Computational docking studies suggest strong binding affinity to target enzymes involved in inflammation and cancer progression .

Table 2: Structure-Activity Relationship Insights

Q & A

Basic: What are the key synthetic strategies for Benzoic acid, 2-(acetyloxy)-4-(2-fluoroethoxy)-?

Answer:

The synthesis typically involves sequential functionalization of the benzene ring. A common approach is:

Etherification : Introduce the 2-fluoroethoxy group at position 4 via nucleophilic substitution using 2-fluoroethyl bromide and a base (e.g., K₂CO₃) under reflux .

Esterification : Acetylate the hydroxyl group at position 2 using acetic anhydride in the presence of a catalyst (e.g., H₂SO₄) .

Protection/Deprotection : Protect the carboxylic acid group during reactions using tert-butyl esters to avoid side reactions .

Key Challenges : Competing side reactions (e.g., over-acetylation) require precise stoichiometric control. Fluorine’s electronegativity may necessitate inert atmospheres to prevent decomposition .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹⁹F NMR :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion (e.g., m/z 256.08 for [M+H]⁺) .

- IR Spectroscopy : Detects ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and carboxylic acid O-H (if deprotected) at ~2500–3000 cm⁻¹ .

Advanced: How does computational modeling predict the reactivity of the fluorinated substituent?

Answer:

Density Functional Theory (DFT) calculations reveal:

- Electron-Withdrawing Effects : The 2-fluoroethoxy group reduces electron density at the para position, directing electrophilic attacks to the ortho position .

- Thermodynamic Stability : Fluorine’s inductive effect stabilizes the carboxylate anion, increasing acidity (pKa ~2.8 vs. ~4.2 for non-fluorinated analogs) .

- Solubility : Molecular dynamics simulations predict lower aqueous solubility compared to ethoxy analogs due to fluorine’s hydrophobicity .

Advanced: What metabolic pathways are hypothesized for this compound based on structural analogs?

Answer:

- Phase I Metabolism : Esterase-mediated hydrolysis of the acetyloxy group generates 2-hydroxy-4-(2-fluoroethoxy)benzoic acid, analogous to aspirin metabolism .

- Phase II Metabolism : Glucuronidation of the free hydroxyl group (if present) or sulfation of the aromatic ring, as observed in fluorinated benzoic acid derivatives .

- Fluorine Retention : The 2-fluoroethoxy group resists oxidative cleavage, leading to potential accumulation of fluorinated metabolites in hepatic tissues .

Advanced: How can regioselective functionalization challenges be methodologically addressed?

Answer:

- Directed Ortho-Metalation : Use directing groups (e.g., boronic acids) to selectively install substituents at position 4, followed by Suzuki-Miyaura cross-coupling .

- Microwave-Assisted Synthesis : Enhances reaction efficiency for fluorine incorporation (e.g., 30% yield improvement under 150°C, 10 min vs. traditional 6-hour reflux) .

- Protecting Group Strategy : Temporarily mask the carboxylic acid with tert-butyl esters to prevent undesired interactions during fluorination .

Advanced: What analytical methods resolve contradictions in spectral data for fluorinated benzoic acid derivatives?

Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions (e.g., distinguishing between acetyloxy and fluoroethoxy protons) .

- Isotopic Labeling : ¹⁸O-labeled carboxylic acid derivatives clarify hydrolysis mechanisms in metabolic studies .

- X-ray Crystallography : Provides definitive proof of regiochemistry for crystalline derivatives, resolving ambiguities in MS/NMR data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.